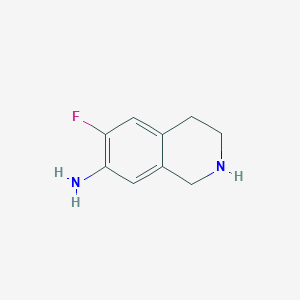
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The addition of a fluorine atom and an amine group to the isoquinoline structure imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine typically involves the regioselective preparation of fluorinated tetrahydroisoquinolines. . This process can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can have different functional groups and oxidation states.
科学研究应用
6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine has several scientific research applications:
作用机制
The mechanism of action of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Uniqueness
6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the amine group enhances its reactivity and potential for various applications compared to other similar compounds.
属性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5,11H2 |
InChI 键 |
XWOJWVISOWMQOU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CC(=C(C=C21)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















